(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole
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Overview
Description
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a carbamoyloxy group, a dichlorophenylthio group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenylthio Group: This can be achieved through a nucleophilic substitution reaction, where a dichlorophenylthio group is introduced to the imidazole ring.
Attachment of the Carbamoyloxy Group: This step involves the reaction of the intermediate compound with a carbamoylating agent under controlled conditions.
Final Modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it inhibits the growth of fungi by interfering with the fungal cell membrane . The compound may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole: shares similarities with other imidazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
178979-55-0 |
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Molecular Formula |
C17H21Cl2N3O3S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl carbamate |
InChI |
InChI=1S/C17H21Cl2N3O3S/c1-10(2)15-16(26-13-7-11(18)6-12(19)8-13)21-14(22(15)3)9-24-4-5-25-17(20)23/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23) |
InChI Key |
QDLIZJZOSFNLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N1C)COCCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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